

Application Notes and Protocols for Detecting Phospho-eNOS (Thr495) via Western Blot

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Compound of Interest

Compound Name: eNOS pT495 decoy peptide

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Audience: Researchers, scientists, and drug development professionals.

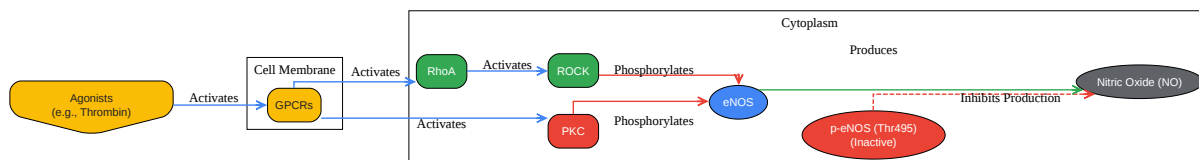
Introduction

Endothelial nitric oxide synthase (eNOS), a key enzyme in the cardiovascular system, is responsible for the production of nitric oxide (NO), a critical signaling molecule involved in vasodilation, inhibition of platelet aggregation, and prevention of leukocyte adhesion. The activity of eNOS is tightly regulated by post-translational modifications, most notably phosphorylation. Phosphorylation of eNOS at Threonine 495 (Thr495) is an inhibitory modification that reduces the enzyme's activity.^[1] This phosphorylation event is mediated by kinases such as Protein Kinase C (PKC) and Rho-associated kinase (ROCK). Monitoring the phosphorylation status of eNOS at Thr495 is crucial for understanding endothelial function and dysfunction in various pathological conditions. Western blotting is a widely used technique to detect and quantify the levels of phospho-eNOS (Thr495). This document provides a detailed protocol for the detection of phospho-eNOS (Thr495) using Western blot, including sample preparation, gel electrophoresis, protein transfer, antibody incubation, and signal detection.

Signaling Pathway of eNOS Phosphorylation at Threonine 495

The phosphorylation of eNOS at Thr495 is a critical negative regulatory mechanism. Various signaling pathways converge to regulate this phosphorylation event. Key kinases involved include Protein Kinase C (PKC) and Rho-associated kinase (ROCK). Activation of these

kinases, often downstream of G-protein coupled receptors (GPCRs) or in response to cellular stress, leads to the phosphorylation of eNOS at Thr495, thereby inhibiting its ability to produce NO.



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Caption: Signaling pathway of inhibitory eNOS phosphorylation at Thr495.

Experimental Protocol

This protocol outlines the steps for performing a Western blot to detect phospho-eNOS (Thr495).

Materials and Reagents

Buffers and Solutions:

- RIPA Lysis Buffer:
 - 50 mM Tris-HCl, pH 7.4
 - 150 mM NaCl
 - 1% NP-40
 - 0.5% Sodium Deoxycholate

- 0.1% SDS
- 1 mM EDTA
- Add fresh before use: Protease Inhibitor Cocktail and Phosphatase Inhibitor Cocktail.[\[2\]](#)[\[3\]](#)
- 10X Tris-Buffered Saline (TBS):
 - 24 g Tris base
 - 88 g NaCl
 - Dissolve in 900 mL of distilled water.
 - Adjust pH to 7.6 with HCl.
 - Add distilled water to a final volume of 1 L.[\[4\]](#)
- 1X Tris-Buffered Saline with Tween 20 (TBS-T):
 - 100 mL of 10X TBS
 - 900 mL of distilled water
 - 1 mL of Tween 20 (0.1% final concentration).[\[5\]](#)[\[6\]](#)
- Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBS-T.
- Primary Antibody Dilution Buffer: 5% BSA in TBS-T.
- Secondary Antibody Dilution Buffer: 5% non-fat dry milk in TBS-T.
- Stripping Buffer (Harsh):
 - 62.5 mM Tris-HCl, pH 6.8
 - 2% SDS
 - 100 mM β -mercaptoethanol.[\[7\]](#)

Antibodies:

- Primary Antibody: Rabbit anti-phospho-eNOS (Thr495) polyclonal/monoclonal antibody. (Recommended dilution: 1:1000).[\[1\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Primary Antibody (Total eNOS): Mouse anti-eNOS monoclonal antibody.
- Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
- Secondary Antibody: HRP-conjugated goat anti-mouse IgG.

Sample Preparation (Cell Culture)

- Grow endothelial cells (e.g., HUVECs) to 80-90% confluency.
- Treat cells with desired compounds or stimuli to induce or inhibit eNOS phosphorylation.
- Wash cells twice with ice-cold PBS.
- Add 1 mL of ice-cold RIPA lysis buffer (with freshly added inhibitors) to the cell culture dish.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA protein assay.
- Add 4X Laemmli sample buffer to the lysate and boil at 95-100°C for 5 minutes.
- Store samples at -80°C until use.

SDS-PAGE and Protein Transfer

- Load 20-30 µg of protein per lane onto a 7.5% SDS-polyacrylamide gel.
- Run the gel at 100-120 V until the dye front reaches the bottom.

- Transfer the separated proteins to a PVDF membrane at 100 V for 1-2 hours at 4°C.
- After transfer, briefly stain the membrane with Ponceau S to verify transfer efficiency.
- Destain the membrane with TBS-T.

Immunoblotting

- Blocking: Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature with gentle agitation.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-eNOS (Thr495) (diluted 1:1000 in 5% BSA/TBS-T) overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 10 minutes each with TBS-T.
- Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated goat anti-rabbit secondary antibody (diluted in 5% non-fat dry milk/TBS-T) for 1 hour at room temperature.
- Washing: Wash the membrane three times for 10 minutes each with TBS-T.
- Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and visualize the signal using a chemiluminescence imaging system.

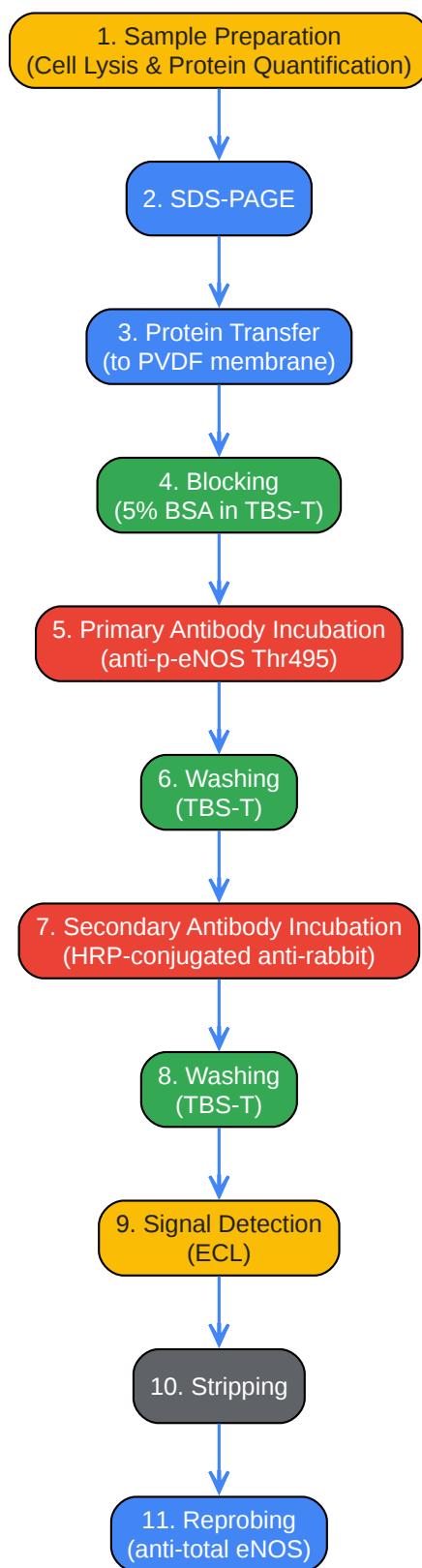
Stripping and Reprobing for Total eNOS

- Stripping: Incubate the membrane in stripping buffer for 30 minutes at 50°C with occasional agitation.^[11]
- Washing: Wash the membrane extensively with TBS-T (5 times for 5 minutes each).
- Re-blocking: Block the membrane again with 5% non-fat dry milk in TBS-T for 1 hour at room temperature.

- Reprobing: Incubate the membrane with the primary antibody against total eNOS overnight at 4°C.
- Follow steps 4.3 to 4.6 for washing, secondary antibody incubation (using HRP-conjugated goat anti-mouse), and detection.

Western Blot Workflow

The following diagram illustrates the key steps in the Western blot protocol for detecting phospho-eNOS (Thr495).



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